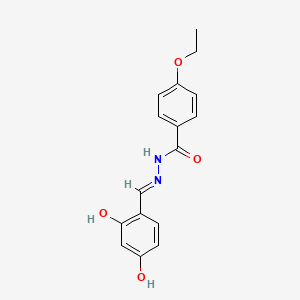
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine, also known as FPMPA, is a chemical compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has since been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the GABA-A receptor, which is an important neurotransmitter in the brain. This makes 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine a potential tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine acts as a selective antagonist of the GABA-A receptor, which is a type of ionotropic receptor that is widely distributed throughout the central nervous system. When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine blocks this inhibitory effect of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and cause convulsions at high doses. It has also been shown to have anxiogenic effects, meaning that it can induce anxiety-like behaviors in animals. These effects are thought to be due to the blockade of GABA-A receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the GABA-A receptor, meaning that it can be used to study the role of this receptor in various physiological and pathological conditions. However, one limitation is that it can cause convulsions at high doses, which can be problematic for some experiments. Additionally, the anxiogenic effects of 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can complicate the interpretation of some behavioral experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. One area of interest is the role of GABA-A receptors in various neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and schizophrenia. 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine could be used as a tool to study the role of these receptors in these conditions. Additionally, there is interest in developing new drugs that target GABA-A receptors, and 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine could be used as a starting point for drug development. Finally, there is interest in developing new methods for synthesizing 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine and related compounds, which could lead to new insights into the structure-activity relationships of these compounds.
Métodos De Síntesis
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with methylamine and pyridine. The resulting intermediate is then reduced to form 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. This synthesis method has been well-established in the scientific literature and has been used to produce 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine for research purposes.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-12(10-13-6-2-3-8-15(13)16)18-11-14-7-4-5-9-17-14/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMZBJVXKLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)

![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)

